Trilobatin

Übersicht

Beschreibung

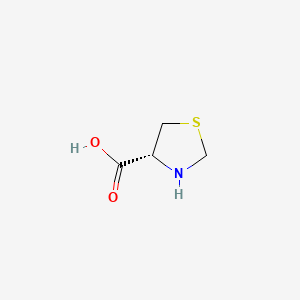

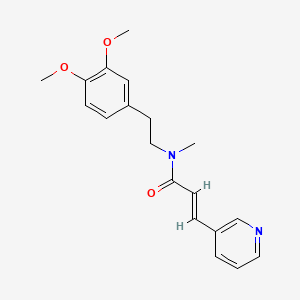

Trilobatin is a natural dihydrochalcone small molecule found at high concentrations in the leaves of a range of crabapple (Malus) species . It is not present in domesticated apple (Malus × domestica) leaves, which contain this compound’s bitter positional isomer phloridzin . This compound has been shown to have antioxidant, anti-inflammatory, and anti-diabetic activities .

Synthesis Analysis

The biosynthesis of this compound requires the enzyme Phloretin Glycosyltransferase2 (PGT2). This enzyme efficiently catalyzes the 4′-o-glycosylation of phloretin to this compound . The pathway for this compound production can be reconstituted in Nicotiana benthamiana by transient expression of double bond reductase, chalcone synthase, and PGT2 genes .Molecular Structure Analysis

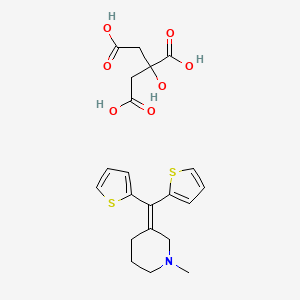

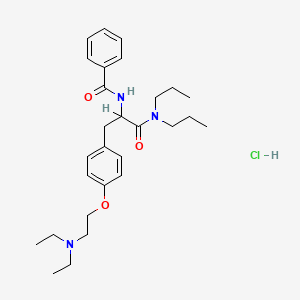

This compound is a member of the dihydrochalcone family . The molecular formula of this compound is C21H24O10 .Chemical Reactions Analysis

Biochemical analysis showed that PGT2 efficiently catalyzed 4′-o-glycosylation of phloretin to this compound as well as 3-hydroxyphloretin to sieboldin .Physical And Chemical Properties Analysis

This compound has a molecular weight of 436.41 . It is a powder in its physical state .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Immunomodulatory Effects

Trilobatin demonstrates significant anti-inflammatory effects by inhibiting the mRNA expression and secretion of pro-inflammatory cytokines (TNFα, IL-1β, and IL-6) in macrophages and in a mouse model, via the suppression of the NF-κB signaling pathway (Xiaolong Fan et al., 2015). Furthermore, it has been shown to attenuate acute lung injury by suppressing LPS-induced inflammation and oxidative stress through activation of the AMPK/GSK3β-Nrf2 pathway, and inhibiting NF-κB (Hai Zhong et al., 2020).

Antidiabetic and Antioxidant Properties

This compound exhibits strong inhibitory activity against α-glucosidase and moderate activity against α-amylase, suggesting potential effectiveness in managing postprandial hyperglycemia with less side effect. It also has moderate antioxidant potential, indicated by its DPPH scavenging activity (Huaqiang Dong et al., 2012). Moreover, it ameliorates insulin resistance through the IRS-AKT-GLUT4 signaling pathway in skeletal muscle of obese animal models (Min Liu et al., 2020).

Antiobesity Effects and Gut Microbiota Modulation

This compound significantly reduces body and liver weight gain induced by a high-fat diet in obese rats, modulates the gut microbiota by increasing the relative abundance of beneficial bacteria, and decreases the abundance of harmful bacteria, contributing to its antiobesity effects (Hailiang Shen et al., 2021).

Cardiovascular Protection

This compound has been found to protect cardiomyocytes from hypoxia/reperfusion injury by regulating the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 pathway, indicating its potential in cardiovascular disease prevention (Wenyu Chen et al., 2020).

Anticancer Activity

It induces apoptosis and attenuates the stemness phenotype of acquired gefitinib-resistant lung cancer cells through suppression of the NF-κB pathway, highlighting its potential in cancer therapy (Wang Li et al., 2021).

Wirkmechanismus

Target of Action

Trilobatin, a member of the dihydrochalcone family, has been found to interact with several key targets in the body. These include tyrosinase , α-glucosidase , and serum albumin . Tyrosinase is a rate-limiting enzyme controlling the production of melanin , while α-glucosidase is related to the increase in postprandial blood glucose in vivo . Serum albumin is a major protein in the blood that binds small molecules and aids their transport and distribution .

Mode of Action

This compound interacts with its targets in a variety of ways. It has been shown to inhibit tyrosinase activity in a reversible and mixed-type manner , and it inhibits α-glucosidase in a noncompetitive-type manner . The formation of the this compound-α-glucosidase complex is driven mainly by hydrogen bonding and van der Waals forces, resulting in the conformational changes of α-glucosidase . This compound also suppresses the fluorescence of serum albumin through a static quenching mechanism .

Biochemical Pathways

This compound affects several biochemical pathways. It regulates glucose metabolism through the PI3K/Akt/GSK-3β and Nrf2/Keap-1 signaling pathways . It also activates the SKN1/SIRT3/DAF16 signaling pathway . These pathways play crucial roles in oxidative stress response, insulin resistance, and longevity .

Result of Action

This compound has several molecular and cellular effects. It improves insulin resistance and reduces oxidative stress . It also ameliorates exhaustive exercise-induced fatigue in mice . Furthermore, it has been shown to have anti-inflammatory, antiviral, and hypoglycemic activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, exhaustive exercise can affect the efficacy of this compound in reducing fatigue . .

Safety and Hazards

Zukünftige Richtungen

The identification of PGT2 allows marker-aided selection to be developed to breed apples containing trilobatin . This could lead to the production of high amounts of this natural low-calorie sweetener via biopharming and metabolic engineering in yeast . Additionally, due to its anti-diabetic properties, this compound could be conducive to ameliorate T2DM .

Eigenschaften

IUPAC Name |

1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-23,25-29H,3,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTCPEBQYSOEHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863336 | |

| Record name | 3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trilobatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

4192-90-9 | |

| Record name | Trilobatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

166 °C | |

| Record name | Trilobatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037505 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [] Trilobatin regulates glucose metabolism by enhancing glucose consumption and glycogen content. It achieves this by activating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/glycogen synthase kinase-3β (GSK-3β) signaling pathway. This pathway is crucial for glycogen synthesis and glucose uptake. Additionally, this compound improves insulin resistance and reduces oxidative stress by regulating the nuclear erythroid-2 related factor 2 (Nrf2)/kelch-like ECH associated protein-1 (Keap-1) pathway, impacting the expression of heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO-1).

A: [] this compound demonstrates neuroprotective effects in Alzheimer's disease models. It reduces amyloid-beta (Aβ) burden, neuroinflammation, Tau hyperphosphorylation, synaptic degeneration, and hippocampal neuronal loss. Mechanistically, it suppresses glial activation by inhibiting the Toll-like receptor 4 (TLR4)-MYD88-NFκB pathway, leading to a reduction in inflammatory factors like TNF-α, IL-1β, and IL-6.

A: [] Yes, this compound acts as a potent inhibitor of tyrosinase, the key enzyme responsible for melanin production. It exhibits a reversible, mixed-type inhibition mechanism, indicating it can bind to both the free enzyme and the enzyme-substrate complex.

ANone: this compound (4ʹ-(β-D-glucopyranosyloxy)-2ʹ,4”,6ʹ-trihydroxydihydrochalcone) has a molecular formula of C21H24O9 and a molecular weight of 420.4 g/mol.

A: Yes, various spectroscopic techniques have been used to characterize this compound. [, , , ] These studies employed fluorescence spectrometry, FT-IR, UV-Vis absorption spectra, and circular dichroism (CD) to analyze its interactions with proteins and enzymes, providing insights into binding mechanisms and conformational changes.

A: [, ] While the provided research focuses primarily on the biological activity of this compound, some studies provide insights into its stability and extraction optimization. These findings are crucial for developing stable formulations and ensuring the compound's efficacy in various applications.

ANone: this compound itself is not an enzyme and does not possess catalytic properties. Its biological activities stem from its interaction with enzymes and signaling pathways.

A: [, , , , ] Yes, molecular docking studies have been conducted to elucidate the binding modes of this compound with target proteins and enzymes like bovine serum albumin (BSA), α-glucosidase, tyrosinase, and p38 MAPK. These simulations provide valuable insights into the binding sites, interactions, and potential mechanisms of action.

A: [] The structural features of this compound, particularly the presence and position of hydroxyl and methoxy groups, significantly influence its antioxidant activity. Glycosylation of the hydroxyl group can impact both its electron transfer/hydrogen atom transfer potential and its ability to form radical adducts.

A: [, , ] Research highlights the potential of bioengineering for this compound production. Engineering Escherichia coli with phloretin-4'-O-glycosyltransferase from Malus x domestica Borkh allows for this compound production from phloretin. This method provides a foundation for large-scale production and paves the way for further exploration into efficient and sustainable production methods.

ANone: The provided research primarily focuses on the scientific aspects of this compound. Specific details about SHE regulations require further investigation and fall outside the scope of these studies.

ANone: this compound has demonstrated promising efficacy in various in vitro and in vivo models:

ANone: The provided research does not offer specific information about resistance mechanisms or cross-resistance associated with this compound.

ANone: The provided research primarily focuses on understanding this compound’s mechanisms of action and its effects on various biological systems. Targeted drug delivery approaches for this compound are not explicitly addressed in these studies.

A: [] While the research doesn’t pinpoint specific biomarkers for this compound efficacy, studies highlight its impact on various signaling pathways like Nrf2/ARE and IRS-1/GLUT2, which could be further investigated as potential biomarkers for monitoring its effects.

A: [, , , , ] Researchers have employed a range of analytical techniques to characterize and quantify this compound, including: * High-performance liquid chromatography (HPLC) * Ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry (UPLC−ESI−Q−TOF−MS/MS) * Fluorescence spectrometry * Fourier transform infrared spectroscopy (FT-IR) * Circular dichroism (CD) spectroscopy * UV-Vis absorption spectroscopy

ANone: The provided research focuses primarily on the biological activities and potential therapeutic applications of this compound. Information regarding its environmental impact and degradation pathways requires further investigation.

A: While not extensively covered, some studies provide insight into optimizing extraction methods for this compound, which can indirectly reflect on its solubility in various solvents. [, ] Further research focusing specifically on its dissolution and solubility profiles would be beneficial.

ANone: The provided research primarily focuses on the pharmacological activities of this compound. Information regarding its potential immunogenicity and effects on the immune system is not covered in these studies.

A: While the research doesn’t specifically address drug-transporter interactions, one study suggests that this compound may influence the bioavailability of phloridzin, hinting at potential interactions with absorption mechanisms. [] Further research is necessary to understand this aspect fully.

ANone: The provided research does not provide specific information about this compound’s potential to interact with drug-metabolizing enzymes.

A: [] While not extensively studied, this compound, being a naturally occurring compound found in edible plants, is generally considered biocompatible. Information regarding its biodegradability and metabolic fate requires further investigation.

A: [, , ] Several dihydrochalcones with structural similarities to this compound, such as phloridzin, sieboldin, and neohesperidin dihydrochalcone, have been identified and studied. These compounds often exhibit overlapping biological activities, making them potential alternatives depending on the specific application.

ANone: The research primarily focuses on the biological activities and production of this compound. Specific details regarding recycling and waste management associated with its production are not extensively discussed.

ANone: The research highlights the use of various tools and resources, including molecular docking software, cell culture techniques, animal models, and analytical chemistry methods, all of which are essential for advancing this compound research.

A: [, ] While the provided research represents a snapshot of recent advancements, the study of dihydrochalcones, including this compound, has been ongoing for several decades. Early studies focused on their isolation and characterization from natural sources, while more recent research explores their potential therapeutic applications and biosynthesis pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.